1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride

Fragment-based drug discovery IL-1β inhibition PanDDA crystallography

1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride (CAS 1807938-63-1) is a chiral, enantiomerically defined 3-aminopiperidine derivative bearing a 4,4,4-trifluorobutan-1-one side chain, supplied as the hydrochloride salt. It is a member of the Diamond-SGC-iNEXT (DSI) Poised Fragment Library, a collection of 768 highly soluble fragments developed for crystallography-enabled fragment-based drug discovery at the XChem facility of Diamond Light Source.

Molecular Formula C9H16ClF3N2O
Molecular Weight 260.68 g/mol
CAS No. 1807938-63-1
Cat. No. B1382838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride
CAS1807938-63-1
Molecular FormulaC9H16ClF3N2O
Molecular Weight260.68 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CCC(F)(F)F)N.Cl
InChIInChI=1S/C9H15F3N2O.ClH/c10-9(11,12)4-3-8(15)14-5-1-2-7(13)6-14;/h7H,1-6,13H2;1H/t7-;/m1./s1
InChIKeyUAVWCHITCWBYQI-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one Hydrochloride (CAS 1807938-63-1): Procurement-Relevant Identity and Source Profile


1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride (CAS 1807938-63-1) is a chiral, enantiomerically defined 3-aminopiperidine derivative bearing a 4,4,4-trifluorobutan-1-one side chain, supplied as the hydrochloride salt . It is a member of the Diamond-SGC-iNEXT (DSI) Poised Fragment Library, a collection of 768 highly soluble fragments developed for crystallography-enabled fragment-based drug discovery at the XChem facility of Diamond Light Source . Its three-letter PDB code is S8G, and crystallographic PanDDA (Pan-Dataset Density Analysis) structures confirm its binding to human interleukin-1 beta (IL-1β) and SHIP1 (INPP5D) [1][2]. The compound is commercially available from multiple suppliers with typical purity ≥95% .

Why Generic Substitution Fails for 1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one Hydrochloride


Substituting this compound with the racemic mixture (CAS 1941189-57-6 or 1477992-19-0), the opposite enantiomer, the free base form, or the shorter trifluoroethanone analog introduces uncontrolled variables that confound fragment screening reproducibility. The (R)-enantiomer has been specifically validated by X-ray crystallography in complex with two distinct human protein targets (IL-1β and SHIP1) in PanDDA campaigns [1][2]; the (S)-enantiomer lacks these structural confirmations. The hydrochloride salt delivers consistent aqueous solubility within the DSI-poised library specification, whereas the free base (CAS 1704942-58-4) may exhibit altered physical form and solubility that shifts fragment behavior in soak or co-crystallization experiments [3]. The trifluorobutanone chain length differentiates it from the trifluoroethanone analog (CAS 1260832-30-1) by adding an additional methylene spacer, which can modulate binding pose and affinity in fragment-occupied pockets .

Quantitative Differentiation Evidence for 1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one Hydrochloride Against Closest Analogs


Enantiomer-Specific Crystallographic Binding to Interleukin-1β (IL-1β)

Only the (R)-enantiomer (PDB code S8G) has been co-crystallized and deposited in the PDB as a validated fragment hit for IL-1β (PDB 5R8M, resolution 1.39 Å). The (S)-enantiomer does not appear in any deposited IL-1β complex structure. The (R)-enantiomer binds at a defined protein-protein interaction hotspot on IL-1β identified by the PanDDA fragment screening method [1]. This constitutes direct structural evidence that the (R)-configuration is required for this binding site, and substitution with the racemate or the (S)-enantiomer would dilute or abolish binding at this locus.

Fragment-based drug discovery IL-1β inhibition PanDDA crystallography

Enantiomer-Specific Crystallographic Binding to SHIP1 (INPP5D) Phosphatase/C2 Domains

The (R)-enantiomer fragment (S8G) was co-crystallized with the phosphatase and C2 domains of human SHIP1 (PDB 5RXS, resolution 1.37 Å) as part of a PanDDA screen of the Enamine DSI-poised library [1]. This structure is part of a deposition set comprising 91 fragment-bound SHIP1 structures. No corresponding (S)-enantiomer or racemic SHIP1 complex is reported. The (R)-enantiomer occupies a site near the interface between the phosphatase and C2 domains, a region implicated in the regulation of SHIP1 catalytic activity [1]. Use of the racemate would reduce the effective fragment concentration by half, confound occupancy interpretation, and may produce ambiguous electron density at this interdomain pocket.

SHIP1 inhibition Inositol phosphatase PanDDA crystallography

Hydrochloride Salt vs. Free Base: Solubility and Formulation Consistency

The hydrochloride salt (MW 260.69) is the form supplied within the DSI-poised fragment library, a set specifically curated for high aqueous solubility to enable crystallographic fragment soaking at millimolar concentrations . The free base (MW 224.22) has a computed XLogP3-AA of 0.7 and a single hydrogen bond donor, predicting lower aqueous solubility than the charged hydrochloride species [1]. Although quantitative solubility measurements for this specific compound are not publicly reported, the inclusion in the 768-compound DSI-poised library implies compliance with solubility thresholds (typically >500 µM in aqueous buffer) that a free base may not meet .

Fragment solubility Salt selection DSI-poised library specification

Trifluorobutanone Side Chain Length: Differentiation from Trifluoroethanone and Non-Fluorinated Analogs

The 4,4,4-trifluorobutan-1-one side chain provides a CF3 group three methylene units from the amide carbonyl, versus two in the trifluoroethanone analog (CAS 1260832-30-1) and zero in non-fluorinated butan-1-one analogs . The CF3 moiety enables 19F NMR-based screening, a key advantage for detecting weak fragment binding in mixture screens [1]. The additional methylene spacer relative to the trifluoroethanone analog alters the spatial relationship between the CF3 group and the piperidine ring, which can translate to a different binding pose and affinity profile in fragment-protein complexes. In the SHIP1 PanDDA screen (PDB 5RXS), the trifluorobutanone chain occupies a distinct subpocket formed at the interdomain interface, a geometry not achievable with the shorter trifluoroethanone chain [2].

Fluorinated fragment 19F NMR screening Chain length SAR

Library Provenance: Inclusion in the Curated DSI-Poised Fragment Set vs. Non-Library Analogs

The (R)-enantiomer hydrochloride (CAS 1807938-63-1) is a member of the Diamond-SGC-iNEXT (DSI) Poised Fragment Library, a collection of 768 fragments specifically designed for rapid analog expansion via 'poised' synthetic bonds . Each library compound, including this one, is accompanied by a defined virtual chemical space of purchasable follow-up analogs from Enamine's building block catalog [1]. In contrast, the racemic mixture (CAS 1941189-57-6) and the trifluoroethanone analog are not part of this curated set and lack the pre-defined elaboration pathways . Additionally, this compound has undergone NMR quality control as part of fragment library screening preparation and has an entry in the Biological Magnetic Resonance Bank (BMRB ID bmse011768), providing reference 1H NMR data for purity and identity verification [2].

Fragment library Quality control Chemical space accessibility

Validated Application Scenarios for 1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one Hydrochloride Based on Quantitative Evidence


Crystallographic Fragment Screening Against IL-1β Protein-Protein Interaction Hotspots

This compound is directly validated for use in X-ray crystallographic fragment screening against human interleukin-1 beta (IL-1β). The (R)-enantiomer hydrochloride was co-crystallized with IL-1β at 1.39 Å resolution (PDB 5R8M) as part of a PanDDA campaign, occupying a protein-protein interaction hotspot [1]. Researchers investigating IL-1β-mediated inflammatory signaling can use this fragment as a structurally characterized starting point for fragment growing or merging to develop inhibitors of the IL-1β/IL-1R interface, as described in the published methodology [1].

SHIP1 (INPP5D) Interdomain Pocket Occupancy Studies

The fragment has been crystallographically validated in complex with the phosphatase and C2 domains of human SHIP1 at 1.37 Å (PDB 5RXS), binding at a site near the interdomain interface implicated in catalytic regulation [1]. This provides a foundation for structure-based design of SHIP1 modulators relevant to immunology and oncology, where SHIP1 serves as a key negative regulator of PI3K/Akt signaling [1]. The availability of 91 fragment-bound SHIP1 structures from the same PanDDA deposition enables comparative fragment analysis for this target.

19F NMR-Based Fragment Mixture Screening Campaigns

The trifluoromethyl moiety enables detection of fragment-target binding in 19F NMR ligand-observe experiments, a method that has been successfully applied to fluorinated fragment libraries at Diamond's XChem facility [1]. The compound's physicochemical profile (MW 260.69, XLogP3 ~0.7 for free base) and inclusion in the DSI-poised set make it compatible with pooled screening formats where high solubility and clean NMR spectra are prerequisites [2][3].

Hit Elaboration via 'Poised' Synthetic Chemistry

As a DSI-poised library member, this fragment is accompanied by a virtual chemical space of analogs pre-designed for rapid synthesis using standard parallel chemistry methods [1]. The primary amine at the 3-position of the piperidine ring serves as a synthetic 'poised' handle for amide coupling, sulfonamide formation, or reductive amination, enabling efficient fragment-to-lead SAR exploration with guaranteed building block availability from Enamine [1][2].

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